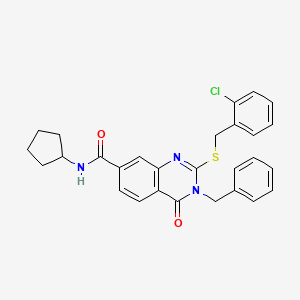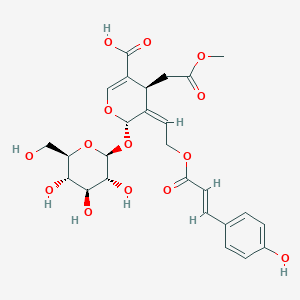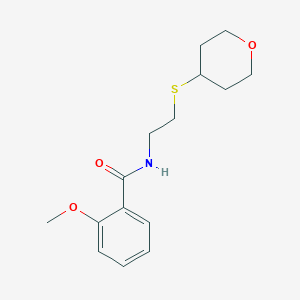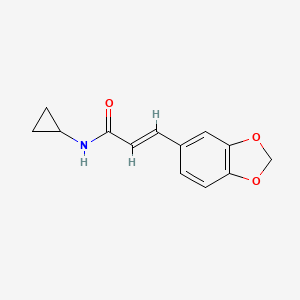
3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzodioxol derivative with a cyclopropylacrylamide moiety. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact molecular structure. The benzodioxol group could potentially undergo electrophilic aromatic substitution reactions, while the acrylamide group might participate in various addition reactions .Aplicaciones Científicas De Investigación
Anticancer Properties
Research has shown that compounds similar to 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide exhibit significant anticancer properties. For example, a study conducted by Stefely et al. (2010) found that a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which share a structural resemblance, were effective inhibitors of cancer cell growth. These compounds demonstrated high antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents (Stefely et al., 2010).
Synthesis and Functionalization for Drug Development
Filatov et al. (2017) described the synthesis of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles via a one-pot three-component reaction. These compounds, related to 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide, were synthesized using substituted isatins, α-amino acids, and cyclopropenes. This method opens up possibilities for creating new compounds with potential pharmaceutical applications (Filatov et al., 2017).
Anti-Inflammatory and Immunomodulatory Effects
T. Hwang et al. (2003) investigated the effects of 3-(5'-Hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1), a compound structurally similar to 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide, on human neutrophils. YC-1 was found to inhibit various neutrophil functions, including superoxide anion generation and beta-glucuronidase release, suggesting its potential for treating inflammatory and cardiovascular diseases (Hwang et al., 2003).
Binding and Interaction Studies
Köhler et al. (1985) conducted studies on the binding and interaction of substituted benzamide drugs with dopamine receptors in the brain. These studies are significant for understanding the interaction of similar compounds, like 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide, with neurological receptors, which can inform the development of neuroactive drugs (Köhler et al., 1985).
Cytotoxicity and Antitumor Evaluation
In the field of medicinal chemistry, Gupta et al. (2016) explored the synthesis and evaluation of 2-phenyl 1,3-benzodioxole derivatives, which are structurally related to 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide. These derivatives showed promising anticancer, antibacterial, and DNA binding potential, highlighting the importance of such compounds in the development of new anticancer and antibacterial agents (Gupta et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound would depend on its intended application. If it shows promising bioactivity, it might be further optimized and studied in the context of drug discovery. Alternatively, if it has interesting chemical reactivity, it might be studied in the context of synthetic chemistry .
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(14-10-3-4-10)6-2-9-1-5-11-12(7-9)17-8-16-11/h1-2,5-7,10H,3-4,8H2,(H,14,15)/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEFLZFXOLMOQP-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2841064.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2841065.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarbonitrile](/img/structure/B2841066.png)

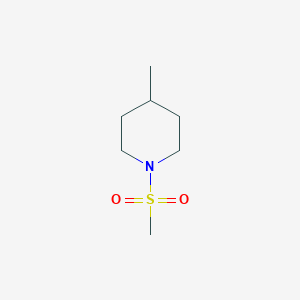
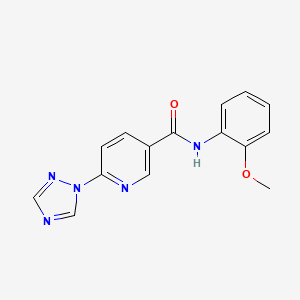

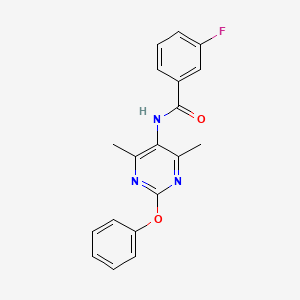
![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2841076.png)
